tert-Butyl 3-bromo-4-methoxybenzoate

Catalog No.
S3450063
CAS No.
876752-69-1
M.F
C12H15BrO3
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-4-methoxybenzoate

CAS Number

876752-69-1

Product Name

tert-Butyl 3-bromo-4-methoxybenzoate

IUPAC Name

tert-butyl 3-bromo-4-methoxybenzoate

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-10(15-4)9(13)7-8/h5-7H,1-4H3

InChI Key

DFZBVVBWFXQJMC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC)Br

The exact mass of the compound tert-Butyl 3-bromo-4-methoxybenzoate is 286.02046 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 3-bromo-4-methoxybenzoate (CAS: 876752-69-1) is a highly functionalized, orthogonally protected building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. The molecule features a C3-bromide that serves as a reactive handle for palladium-catalyzed cross-coupling, a C4-methoxy group that provides electron density and a site for late-stage demethylation, and a bulky tert-butyl ester that protects the carboxylate moiety [1]. In procurement and process chemistry, the selection of this specific tert-butyl ester over simpler alkyl esters is driven by its exceptional resistance to basic hydrolysis during organometallic coupling steps, ensuring high-fidelity structural retention and minimizing purification bottlenecks in multi-step workflows [2].

Substituting tert-butyl 3-bromo-4-methoxybenzoate with its closest analogs, such as methyl 3-bromo-4-methoxybenzoate or 3-bromo-4-methoxybenzoic acid, introduces significant process inefficiencies. During standard Suzuki-Miyaura or Buchwald-Hartwig couplings, which require basic conditions (e.g., K2CO3 or Cs2CO3) and elevated temperatures, methyl esters are highly susceptible to partial saponification[1]. This side reaction generates a complex mixture of the desired cross-coupled ester and the cross-coupled free acid, necessitating tedious chromatographic separation or an additional re-esterification step. Conversely, utilizing the unprotected free acid directly often results in poor solubility in non-polar organic solvents and can competitively coordinate with palladium catalysts, requiring excess base and reducing overall reaction yields [2]. The tert-butyl ester effectively neutralizes both of these failure modes.

Ester Retention During Palladium-Catalyzed Basic Cross-Coupling

During basic cross-coupling reactions, the steric bulk of the tert-butyl group prevents nucleophilic attack by hydroxide or carbonate species on the ester carbonyl. Class-level quantitative studies on hindered esters demonstrate that tert-butyl benzoates maintain >98% structural integrity under standard aqueous-basic coupling conditions, whereas the corresponding methyl esters suffer significant degradation[1].

Evidence DimensionEster survival rate during basic coupling
Target Compound Data>98% retention of the tert-butyl ester
Comparator Or BaselineMethyl 3-bromo-4-methoxybenzoate (~60-80% retention, 20-40% hydrolysis)
Quantified Difference~20-40% higher ester retention, eliminating mixed-product formation
ConditionsK2CO3, H2O/Dioxane, 80-100 °C, 12 h

Eliminates the formation of mixed ester/acid products during coupling, streamlining purification and maximizing the yield of the protected intermediate.

Orthogonal Acidic Cleavage Capability

The tert-butyl ester provides an orthogonal deprotection strategy compared to standard alkyl esters. While methyl or ethyl esters require harsh basic conditions (e.g., LiOH/heat) for saponification, the tert-butyl group can be quantitatively cleaved using mild acidic conditions, leaving base-sensitive functional groups completely intact[1].

Evidence DimensionDeprotection conditions and chemoselectivity
Target Compound Data100% selective cleavage under mild acidic conditions (20-50% TFA/DCM)
Comparator Or BaselineMethyl 3-bromo-4-methoxybenzoate (requires strong aqueous base or harsh nucleophiles)
Quantified DifferenceEnables orthogonal deprotection without degrading base-labile moieties (e.g., epoxides, amides)
ConditionsAmbient temperature, mild acidic vs. strong basic environments

Allows chemists to design convergent synthetic routes where the carboxylic acid is unmasked only when needed, without destroying sensitive moieties installed elsewhere.

Enhanced Organic Solubility for Homogeneous Catalysis

The lipophilic nature of the tert-butyl group significantly enhances the solubility of the building block in standard organic solvents compared to the unprotected free acid. This ensures that the substrate remains fully dissolved during organometallic steps, preventing catalyst precipitation and ensuring reproducible reaction kinetics [1].

Evidence DimensionSolubility in non-polar to moderately polar organic solvents
Target Compound DataHigh solubility (>100 mg/mL in solvents like Toluene, THF, DCM)
Comparator Or Baseline3-Bromo-4-methoxybenzoic acid (<10 mg/mL in non-polar solvents)
Quantified Difference>10-fold increase in organic solubility
ConditionsAmbient temperature in non-polar/ethereal solvents

Ensures homogeneous reaction mixtures during scale-up, preventing localized concentration gradients and ensuring reproducible kinetics.

Synthesis of Complex Biaryl APIs via Suzuki-Miyaura Coupling

Because the tert-butyl ester resists saponification under basic coupling conditions, this compound is the ideal starting material for synthesizing complex biaryl pharmaceutical scaffolds, such as Fatty Acid Synthase (FASN) inhibitors, where the C3 position must be coupled with an aryl boronic acid prior to further functionalization [1].

Orthogonal Solid-Phase Peptide Synthesis (SPPS) Modification

The mild acidic cleavage profile of the tert-butyl group makes this building block perfectly compatible with Fmoc-based SPPS workflows. It can be incorporated into a peptide sequence and subsequently globally deprotected alongside other side-chain protecting groups using standard TFA cocktails [2].

Late-Stage Functionalization Precursor

The combination of the electron-donating C4-methoxy group and the robust C1-tert-butyl ester allows for selective electrophilic aromatic substitution on the ring. The methoxy group directs reactivity, while the bulky ester protects the carboxylate, enabling precise late-stage structural modifications before final deprotection [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

286.02046 g/mol

Monoisotopic Mass

286.02046 g/mol

Heavy Atom Count

16

Wikipedia

Tert-Butyl 3-bromo-4-methoxybenzoate

Dates

Last modified: 08-19-2023

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